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molecular formula C10H6ClN3O2 B8474332 2-Chloro-4-(4-nitrophenyl)pyrimidine

2-Chloro-4-(4-nitrophenyl)pyrimidine

Cat. No. B8474332
M. Wt: 235.62 g/mol
InChI Key: WHHHJQRFJXOAHU-UHFFFAOYSA-N
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Patent
US09249129B2

Procedure details

Method as described for intermediate 5 using 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane and 2,4-dichloropyrimidine. The mixture was purified using flash chromatography (0-100% EtOAc in petroleum ether 40-60) to afford the title compound (1.45 g, 53%)
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
FC1C=C(C2N=C(SC)N=C(N3CCOC[C@@H]3C)C=2)C=NC=1.CC1(C)C(C)(C)OB([C:31]2[CH:36]=[CH:35][C:34]([N+:37]([O-:39])=[O:38])=[CH:33][CH:32]=2)O1.[Cl:41][C:42]1[N:47]=[C:46](Cl)[CH:45]=[CH:44][N:43]=1>>[Cl:41][C:42]1[N:47]=[C:46]([C:31]2[CH:32]=[CH:33][C:34]([N+:37]([O-:39])=[O:38])=[CH:35][CH:36]=2)[CH:45]=[CH:44][N:43]=1

Inputs

Step One
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=NC1)C1=CC(=NC(=N1)SC)N1[C@H](COCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)[N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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